Tachioside

Descripción general

Descripción

Synthesis Analysis

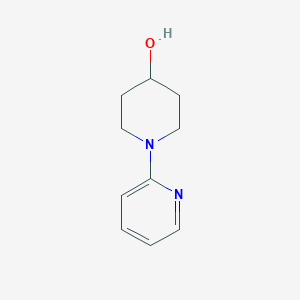

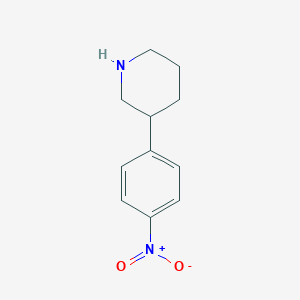

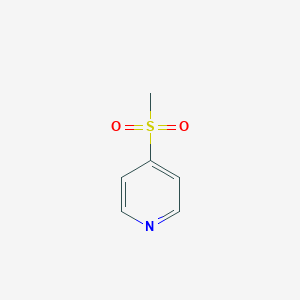

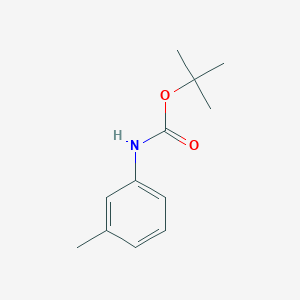

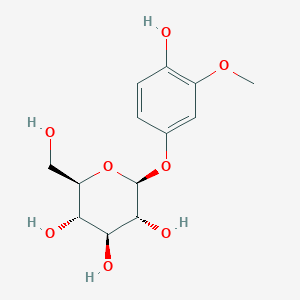

Tachioside (4-hydroxy-3-methoxy-phenyl-1-O-glucoside), a known phenolic glycoside, was isolated from various bamboo species . The 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging activity and Trolox equivalent antioxidant capacity determined a significant antioxidant activity of tachioside which was comparable to L-ascorbic acid .Molecular Structure Analysis

The molecular structure of Tachioside is C13H18O8 .Aplicaciones Científicas De Investigación

Antioxidant Activity

Tachioside, a phenolic glycoside isolated from various bamboo species, has demonstrated significant antioxidant activity. This activity is comparable to L-ascorbic acid, indicating its potential use as a natural antioxidant. It's especially abundant in the culm of Phyllostachys bambusoides, a specific bamboo species (Li et al., 2008).

Inhibition of Nitric Oxide Production

In studies involving lipopolysaccharides-stimulated RAW 264.7 cells, tachioside has shown the ability to inhibit nitric oxide production. This suggests its potential in controlling inflammatory responses in the body (Tian et al., 2014).

Anti-adipogenesis Activity

Research on 3T3-L1 cells, a type of cell used to study adipogenesis (fat cell development), has indicated that tachioside might play a role in inhibiting fat cell formation. This could have implications for anti-obesity treatments (Jeong et al., 2012).

Anti-allergic Inflammatory Activities

Isolated from the stems of Lindera obtusiloba Blume, tachioside has been studied for its anti-allergic inflammatory activities. It has shown effects on histamine release and the gene expressions of tumor necrosis factor (TNF)-α and interleukin (IL)-6 in human mast cells. This could be beneficial in treating allergic symptoms (Choi et al., 2013).

Radical Scavenging Activity

A study on the constituents of sugarcane molasses found that tachioside exhibits radical scavenging activity. This further underscores its potential as an antioxidant agent (Takara et al., 2007).

Hepatoprotective Activity

Tachioside has been identified in a study on Heliciopsis lobata for its hepatoprotective activities. This means it could potentially protect the liver from damage, which might be linked to its antioxidant properties (Trung et al., 2020).

Direcciones Futuras

Bamboos have economically important secondary metabolite classes with a possible medicinal application, but further studies on phytochemistry and in vivo assays are still needed to better evaluate their benefits to human health . This suggests that future research could focus on further exploring the medicinal potential of Tachioside and other similar compounds.

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(4-hydroxy-3-methoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O8/c1-19-8-4-6(2-3-7(8)15)20-13-12(18)11(17)10(16)9(5-14)21-13/h2-4,9-18H,5H2,1H3/t9-,10-,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVHACHAQJFTLZ-UJPOAAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tachioside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate](/img/structure/B172212.png)